molecular formula C24H17NO5 B12346005 N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No.: B12346005
M. Wt: 399.4 g/mol
InChI Key: LNUMNHANKBAGKU-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 6,7-dimethyl-2-oxo-2H-chromen-4-yl, which is then reacted with 1-benzofuran-3-yl and furan-2-carboxamide under specific conditions. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. It also affects various signaling pathways, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide apart is its unique combination of coumarin, benzofuran, and furan carboxamide moieties.

Properties

Molecular Formula

C24H17NO5

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

InChI

InChI=1S/C24H17NO5/c1-13-10-16-17(12-21(26)29-20(16)11-14(13)2)23-22(15-6-3-4-7-18(15)30-23)25-24(27)19-8-5-9-28-19/h3-12H,1-2H3,(H,25,27)

InChI Key

LNUMNHANKBAGKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5

Origin of Product

United States

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